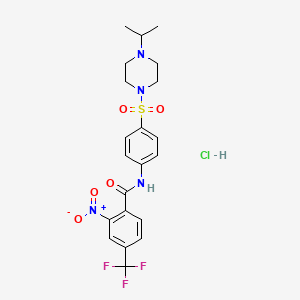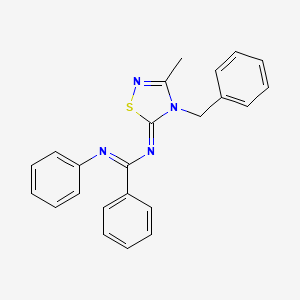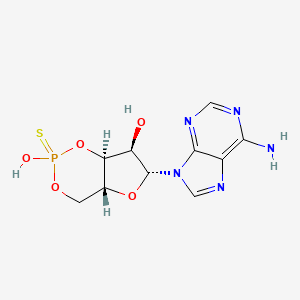
Sp-Camps
Vue d'ensemble
Description
It is a cAMP analog and is known to be a potent activator of cAMP-dependent PKA I and PKA II .
Synthesis Analysis
Sp-Camps is a cAMP analog and acts as a potent activator of cAMP-dependent PKA I and PKA II . It also acts as a competitive phosphodiesterase (PDE3A) inhibitor with a Ki of 47.6 µM . Sp-Camps binds the PDE10 GAF domain with an EC50 of 40 μM .
Molecular Structure Analysis
The molecular formula of Sp-Camps is C10H12N5O5PS . It is a nucleoside 3’,5’-cyclic phosphorothioate having adenine as the nucleobase (the Sp-stereoisomer). It is a member of purines and a nucleoside 3’,5’-cyclic phosphorothioate .
Chemical Reactions Analysis
Sp-Camps and Rp-Camps, acting as cAMP-agonists and -antagonists respectively, have been developed as chemical binders . These compounds have been tested for their binding properties to PKA R-subunits and holoenzyme .
Physical And Chemical Properties Analysis
Sp-Camps has a molecular weight of 345.27 g/mol . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Applications De Recherche Scientifique
Effects on Science Process Skills and Attitudes : A study by Shin & Lee (2012) examined the effects of a science camp program on Science Process Skills and Scientific Attitudes for gifted students, showing positive outcomes.
Study of Sea Ice and Oceanic Internal Waves : Williams, Davis, and Moore (1990) conducted a study titled "The Coordinated Eastern Arctic Experiment: SPRI sea-ice studies" focusing on the interaction between oceanic internal waves and sea ice (Williams, Davis, & Moore, 1990).
Biochemical Research : A study by Rothermel et al. (1983) investigated the effects of diastereomeric forms of adenosine cyclic 3',5'-phosphorothioate, including Sp cAMPS, on glycogenolysis in rat hepatocytes (Rothermel et al., 1983).
f-Channels Activation in Rabbit Sino-Atrial Node Myocytes : Bois et al. (1997) explored the action of Sp-cAMPs on hyperpolarization-activated ‘pacemaker’ current in rabbit sino-atrial node myocytes (Bois et al., 1997).
Pedagogical Decisions in Pre-service Science Teacher Education : Sarıbaş and Ceyhan (2015) investigated the integration of scientific practices (SPs) into lesson planning and teaching in a science teacher education program (Sarıbaş & Ceyhan, 2015).
Stated Preference (SP) Studies in Environmental and Health Decision Making : Johnston et al. (2017) provided best-practice recommendations for stated preference studies in environmental and human health contexts (Johnston et al., 2017).
Role of cAMP in Bone Resorption Stimulated by Parathyroid Hormone : Kaji et al. (1992) examined the involvement of cAMP in bone resorption stimulated by parathyroid hormone using Sp-cAMPS (Kaji et al., 1992).
Effects of cAMP Analogues on Steroidogenesis in Leydig Tumor Cells : Pereira et al. (1987) studied the effects of Sp-cAMPS and Rp-cAMPS on steroidogenesis in cultured Leydig tumor cells (Pereira et al., 1987).
Phosphorylated cAMP Response Element-Binding Protein in Memory Processing : Viola et al. (2000) explored the role of phosphorylated cAMP response element-binding protein in memory processing in the rat hippocampus (Viola et al., 2000).
Competitive cAMP Antagonists for cAMP-Receptor Proteins : Van Haastert et al. (1984) investigated the agonistic and antagonistic activities of cAMP derivatives in cAMP-dependent reactions (Van Haastert et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPNJFHAPJOHPP-JOILOJCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178316 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sp-Camps | |
CAS RN |
23645-17-2 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



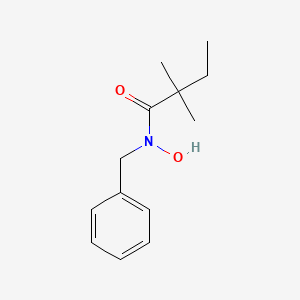
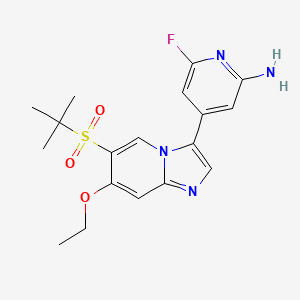
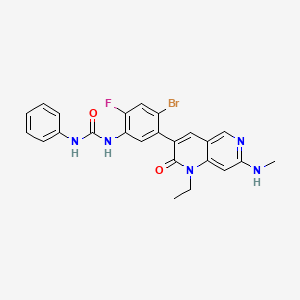
![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)

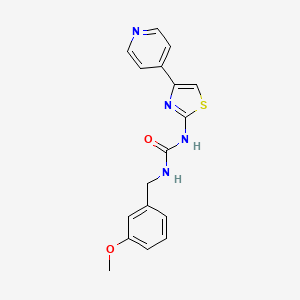
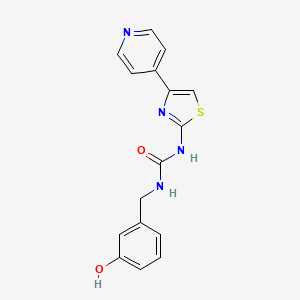
![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)
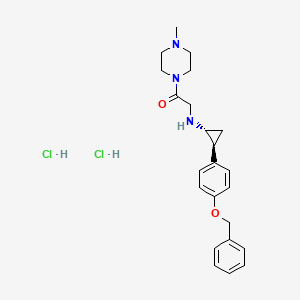
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
